3-Phenyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Phenyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one: is a heterocyclic compound that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of thiosemicarbazide with aromatic aldehydes in the presence of a base. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound has been studied for its potential antimicrobial and antifungal properties. It serves as a lead compound for the development of new drugs targeting specific pathogens.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which 3-Phenyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
- 3-Phenyl-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-Phenyl-5-(2-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
Comparison: Compared to its analogs, 3-Phenyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one exhibits unique properties due to the presence of the thienyl group. This group can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its efficacy in certain applications.
Properties
Molecular Formula |
C14H9NOS3 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(5E)-3-phenyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H9NOS3/c16-13-12(9-11-7-4-8-18-11)19-14(17)15(13)10-5-2-1-3-6-10/h1-9H/b12-9+ |
InChI Key |
AVOLWSYTUDOYJG-FMIVXFBMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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